- Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium saltsAdvanced Synthesis & Catalysis, 2008, 350(16), 2566-2574,
Cas no 92-91-1 (4-Acetylbiphenyl)

4-Acetylbiphenyl 化学的及び物理的性質
名前と識別子
-
- 1-([1,1'-Biphenyl]-4-yl)ethanone
- 4-Phenylacetophenone
- 1-(1,1-biphenyl-4-yl)ethanone
- 4-Biphenylyl methyl ketone
- 4-Acetylbiphenyl
- 4-Acetyl-biphenyl
- p-Phenylacetophenone
- Ethanone
- 4-acetylbipheny
- Acetodiphenyl
- ACETYLBIPHENYL
- AURORA KA-7298
- MESITOIC ACID
- methyl 4-biphenyl ketone
- p-Acetylbiphenyl
- TMBA
- Ethanone, 1-(1,1'-biphenyl)-4-yl-
- 4'-Phenylacetophenone
- 4-Biphenyl methyl ketone
- 1-(4-phenylphenyl)ethanone
- Acetophenone, 4'-phenyl-
- Ethanone, 1-[1,1'-biphenyl]-4-yl-
- 1-(biphenyl-4-yl)ethanone
- Ketone, 4-biphenylyl methyl
- Biphenyl-4-acetophenone
- 4'-ACETYLBIPHENYL
- Methyl 4-biphenylyl ketone
- 4-Phenyl-acetophenon
- 4-ACETYL BIPHENYL
- 1-[1,1'-Biphenyl]-4-ylethanone
- 1-(1,1'-Biphenyl)-4-y
- 1-[1,1′-Biphenyl]-4-ylethanone (ACI)
- Acetophenone, 4′-phenyl- (6CI, 7CI, 8CI)
- Acetophenone, p-phenyl- (4CI)
- 1,1′-Biphenyl-4-yl methyl ketone
- 1-(4-Phenylphenyl)ethan-1-one
- 1-([1,1′-Biphenyl]-4-yl)ethan-1-one
- 1-Acetyl-4-phenylbenzene
- 1-Biphenyl-4-ylethanone
- 4-Acetyl-1,1′-biphenyl
- 4-Ethanoylbiphenyl
- 4′-Phenylacetophenone
- NSC 1875
- p-Acetylphenyl benzene
- 1-{1,1'-biphenyl-4-yl}ethan-1-one
- 4-Acetylbiphenyl, 98%
- 4-07-00-01407 (Beilstein Handbook Reference)
- HMS2612G14
- 1-biphenyl-4-yl-ethanone
- EINECS 202-202-6
- DS-6376
- EU-0000028
- NSC-1875
- doi:10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
- Q63398903
- SCHEMBL51207
- 1-[1,1'-Biphenyl]-4-ylethanone #
- UNII-PX5XEZ9DQD
- p-Biphenylyl methyl ketone
- SY003530
- 1-{[1,1'-biphenyl]-4-yl}ethan-1-one
- A1025
- 1-([1,1'-biphenyl]-4-yl)ethan-1-one
- 92-91-1
- ACETOPHENONE, P-PHENYL-
- CHEMBL1522504
- W-100266
- DTXCID4031192
- SMR000203290
- AC-13470
- J-650361
- NCGC00245793-01
- Opera_ID_1974
- MFCD00008749
- PX5XEZ9DQD
- p-phenyl-acetophenone
- 4-ACETYL-1,1'-BIPHENYL
- 4-acetyl-1
- NCGC00357085-01
- 4-Acetylbiphenyl, purum, >=95.0% (HPLC)
- Tox21_303801
- DB-029000
- SR-01000388876-1
- 4-Phenyl-acetophenone
- NSC1875
- D71234
- DTXSID6052619
- 1-(1,1'-Biphenyl)-4-ylethanone
- AI3-00897
- 1,1'-Biphenyl-4-yl methyl ketone
- 1-(1,1'-biphenyl-4-yl)ethanone
- Ethanone,1-(1,1'-biphenyl)-4-yl-
- Z94598497
- AKOS000119674
- NS00039504
- MLS000584126
- Felbinac impurity A, European Pharmacopoeia (EP) Reference Standard
- 4-Diphenyl methyl ketone
- SR-01000388876
- BRN 1101615
- 4-acetobiphenyl
- 4-acetyldiphenyl
- EN300-18885
- F0345-3354
- 4-Acetylbiphenyl (4-Phenylacetophenone)
- CS-W010593
- CAS-92-91-1
- 10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
- STK084273
-
- MDL: MFCD00008749
- インチ: 1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
- InChIKey: QCZZSANNLWPGEA-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1101615
計算された属性
- せいみつぶんしりょう: 196.08900
- どういたいしつりょう: 196.088815
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2510
- ゆうかいてん: 116-118 °C (lit.)
- ふってん: 168°C/6mmHg(lit.)
- フラッシュポイント: 168℃/8mm
- 屈折率: 1.5920 (estimate)
- ようかいど: chloroform: soluble10mg/200microlitres, clear, colorless to faintly yellow
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 3.55620
- ようかいせい: エタノールやアセトンに溶け、水に溶けない。
4-Acetylbiphenyl セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
- RTECS番号:AM9662502
-
危険物標識:
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
- リスク用語:R36/37/38
- TSCA:Yes
4-Acetylbiphenyl 税関データ
- 税関コード:29143900
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
4-Acetylbiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0345-3354-0.5g |
1-{[1,1'-biphenyl]-4-yl}ethan-1-one |
92-91-1 | 95% | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046885-500g |
1-([1,1'-Biphenyl]-4-yl)ethanone |
92-91-1 | 98% | 500g |
¥222.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39410-500g |
1-([1,1-Biphenyl]-4-yl)ethanone |
92-91-1 | 97% | 500g |
¥200.0 | 2023-09-09 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723699435- 100g |
4-Acetylbiphenyl |
92-91-1 | 98%(GC) | 100g |
¥ 185.9 | 2021-05-18 | |
abcr | AB113275-25 g |
4-Acetylbiphenyl, 98%; . |
92-91-1 | 98% | 25g |
€58.80 | 2023-04-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39410-25g |
1-([1,1-Biphenyl]-4-yl)ethanone |
92-91-1 | 97% | 25g |
¥19.0 | 2023-09-09 | |
Apollo Scientific | OR315759-1Kg |
4-Biphenyl methyl ketone |
92-91-1 | 97% | 1kg |
£115.00 | 2024-05-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14622-25g |
4-Acetylbiphenyl, 98% |
92-91-1 | 98% | 25g |
¥354.00 | 2023-03-06 | |
Enamine | EN300-18885-0.1g |
1-(4-phenylphenyl)ethan-1-one |
92-91-1 | 96% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18885-100.0g |
1-(4-phenylphenyl)ethan-1-one |
92-91-1 | 96% | 100g |
$72.0 | 2023-04-30 |
4-Acetylbiphenyl 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquidsPolymer Chemistry, 2022, 13(33), 4789-4797,
ごうせいかいろ 3
- Aqueous Suzuki couplings mediated by a hydrophobic catalystRSC Advances, 2022, 12(44), 28862-28866,
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic ActivityInorganic Chemistry, 2022, 61(35), 14019-14029,
ごうせいかいろ 7
- Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine BoronatesSynthesis, 2023, 55(19), 3159-3171,
ごうせいかいろ 8
- Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterpartsJournal of Organic Chemistry, 2010, 75(23), 8199-8212,
ごうせいかいろ 9
ごうせいかいろ 10
- pH-Responsive chelating N-heterocyclic dicarbene palladium(II) complexes: recoverable precatalysts for Suzuki-Miyaura reaction in pure waterGreen Chemistry, 2011, 13(8), 2071-2077,
ごうせいかいろ 11
1.2 10 min, 20 °C
1.3 Solvents: Dimethylformamide ; 7 h, 95 °C
- Bis(tetrazolyl)benzenes as ligands in the Suzuki reaction: Promoters or inhibitors?Russian Chemical Bulletin, 2006, 55(1), 118-122,
ごうせいかいろ 12
- Sulfobetaine inner salt type double N-heterocyclic carbene palladium complex, synthesis method and application thereof as catalyst in Suzuki coupling reaction, China, , ,
ごうせいかいろ 13
- Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki -Miyaura Cross-CouplingsJournal of Inorganic and Organometallic Polymers and Materials, 2023, 33(1), 105-119,
ごうせいかいろ 14
- Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic modeTetrahedron, 2022, 122,,
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Water
- Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon ReagentJournal of Organic Chemistry, 1999, 64(9), 3266-3270,
ごうせいかいろ 17
- Supramolecular linear-dendritic nanoreactors: synthesis and catalytic activity in "green" suzuki-miyaura reactionsPolymers (Basel, 2023, 15(7),,
ごうせいかいろ 18
ごうせいかいろ 19
- Pd(OAc)2@SBA-15/PrEn nanoreactor: a highly active, reusable and selective phosphine-free catalyst for Suzuki-Miyaura cross-coupling reaction in aqueous mediaApplied Organometallic Chemistry, 2013, 27(6), 348-352,
ごうせいかいろ 20
1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 2 h, 80 °C
- Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl ChloridesSmall, 2023, 19(36),,
4-Acetylbiphenyl Raw materials
- Phenylboronic acid
- Silicate(1-), difluorotriphenyl-, (TB-5-11)-
- Tetrabutylammonium bromide
- 4’-Bromoacetophenone
- 1-(4-chlorophenyl)ethan-1-one
- 4'-Iodoacetophenone
- 1-(4-Biphenylyl)ethanol
- 2-Phenyl-1,3,6,2-dioxazaborocane
- 4-acetylphenyl 4-nitrobenzenesulfonate
- Chlorotriphenylstannane
4-Acetylbiphenyl Preparation Products
4-Acetylbiphenyl サプライヤー
4-Acetylbiphenyl 関連文献
-
Xiujuan Feng,Mei Yan,Tao Zhang,Ying Liu,Ming Bao Green Chem. 2010 12 1758
-
John J. Molloy,Robert P. Law,James W. B. Fyfe,Ciaran P. Seath,David J. Hirst,Allan J. B. Watson Org. Biomol. Chem. 2015 13 3093
-
Joyce Wei Wei Chang,Eugene Yurong Chia,Christina Li Lin Chai,Jayasree Seayad Org. Biomol. Chem. 2012 10 2289
-
Dong Tang,Jing Wang,Ping Wu,Xin Guo,Ji-Hui Li,Sen Yang,Bao-Hua Chen RSC Adv. 2016 6 12514
-
Sudha Korwar,Michael Burkholder,Stanley E. Gilliland,Kendra Brinkley,B. Frank Gupton,Keith C. Ellis Chem. Commun. 2017 53 7022
-
Rajaghatta N. Suresh,Toreshettahally R. Swaroop,Darshini Gowda,Kempegowda Mantelingu,Kanchugarakoppal S. Rangappa RSC Adv. 2023 13 4910
-
Kun Liu,Chunlan Song,Jiarong Wu,Yuqi Deng,Shan Tang,Aiwen Lei Green Chem. 2019 21 765
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Xiaomin Shu,Ronghua Jin,Zhongrui Zhao,Tanyu Cheng,Guohua Liu Chem. Commun. 2018 54 13244
-
Alexandre Specht,Frédéric Bolze,Lo?c Donato,Cyril Herbivo,Sébastien Charon,David Warther,Sylvestre Gug,Jean-Fran?ois Nicoud,Maurice Goeldner Photochem. Photobiol. Sci. 2012 11 578
-
Aming Xie,Kun Zhang,Fan Wu,Nana Wang,Yuan Wang,Mingyang Wang Catal. Sci. Technol. 2016 6 1764
4-Acetylbiphenylに関する追加情報
4-Acetylbiphenyl: A Comprehensive Overview
4-Acetylbiphenyl, also known by its CAS number 92-91-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure with an acetyl group attached at the para position, has garnered attention due to its unique properties and potential for further functionalization. In recent years, advancements in synthetic methodologies and the exploration of its electronic properties have expanded its utility in both academic research and industrial applications.
The molecular structure of 4-Acetylbiphenyl consists of two benzene rings connected by a single bond, with an acetyl group (-COCH3) attached to the fourth carbon of one ring. This configuration imparts the compound with a combination of aromatic stability and functional group reactivity, making it a valuable precursor in organic synthesis. The compound's physical properties, including its melting point and solubility, are well-documented, facilitating its use in various chemical processes.
Recent studies have focused on the electronic properties of 4-Acetylbiphenyl, particularly in the context of its application as a building block for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored the influence of substituents on the compound's optical and electronic characteristics, demonstrating its potential for use in next-generation electronic devices. For instance, modifications to the acetyl group or the introduction of additional substituents have been shown to enhance charge transport properties, which are critical for high-performance OLEDs.
In addition to its role in materials science, 4-Acetylbiphenyl has found applications in drug discovery and medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to investigations into its potential as an anti-inflammatory or anticancer agent. Recent findings suggest that derivatives of this compound may exhibit promising pharmacological activities, although further research is required to fully elucidate their mechanisms of action.
The synthesis of 4-Acetylbiphenyl has also been a topic of interest among chemists. Traditional methods involve Friedel-Crafts acylation or Ullmann coupling reactions; however, modern approaches leveraging transition metal catalysis have enabled more efficient and selective syntheses. These advancements not only improve yield but also reduce reaction times and costs, making large-scale production more feasible.
Moreover, the environmental impact of synthesizing and using 4-Acetylbiphenyl has come under scrutiny as sustainability becomes a priority in chemical manufacturing. Researchers are exploring greener synthesis routes that minimize waste and energy consumption while maintaining product quality. Such efforts align with global initiatives aimed at promoting environmentally responsible chemical practices.
In conclusion, 4-Acetylbiphenyl, CAS No. 92-91-1, stands as a testament to the versatility and adaptability of organic compounds in modern chemistry. Its role as both a fundamental building block and a subject of cutting-edge research underscores its importance across diverse scientific disciplines. As new discoveries emerge regarding its properties and applications, this compound is poised to remain at the forefront of chemical innovation for years to come.
92-91-1 (4-Acetylbiphenyl) 関連製品
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